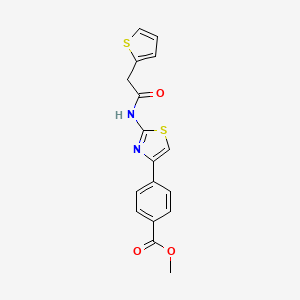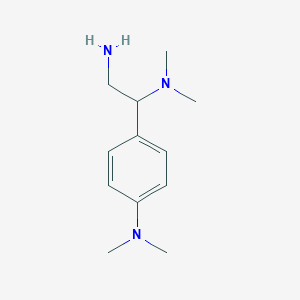![molecular formula C21H20ClFN2O2 B2579038 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate CAS No. 477858-52-9](/img/structure/B2579038.png)
2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate typically involves the following steps:
Formation of the bicyclic ring: : The bicyclic ring structure is often constructed via cycloaddition reactions or intramolecular cyclization processes.
Introduction of the phenylcarbamate group: : This step generally involves the reaction of the bicyclic amine with phenyl isocyanate under controlled conditions to form the desired carbamate linkage.
Introduction of the (Z)-(2-chloro-6-fluorophenyl)methylidene group: : This part of the molecule is typically introduced through a condensation reaction between the appropriately substituted benzaldehyde derivative and the azabicyclo compound.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow chemistry techniques, which allow for the precise control of reaction parameters and improved safety and efficiency. Common solvents used include dichloromethane, toluene, and acetonitrile, with reaction temperatures ranging from ambient to slightly elevated temperatures.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the phenylcarbamate or azabicyclo octane moieties, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might target the methylene or carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic chlorine and fluorine atoms provide reactive sites for nucleophilic aromatic substitution, especially in the presence of strong nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products of these reactions can vary, but typically include modified versions of the original compound with altered functional groups, such as hydroxyl, alkyl, or amino derivatives.
Chemistry
Utilized in the study of reaction mechanisms and synthetic methodologies.
Employed as a reference compound in spectroscopic analyses.
Biology
Investigated for its potential binding properties to biological macromolecules.
Studied for its effects on cellular processes and signal transduction pathways.
Medicine
Explored as a candidate for drug development due to its unique structural properties.
Industry
Utilized in the synthesis of specialized polymers and materials.
Employed as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate is primarily dependent on its interaction with specific molecular targets:
Molecular Targets: : It interacts with enzymes, receptors, and other proteins within biological systems, influencing their activity or function.
Pathways Involved: : The pathways affected by this compound can include signal transduction pathways, enzyme inhibition or activation, and modulation of receptor binding.
Similar Compounds
2-[(Z)-(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
2-[(Z)-(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
Uniqueness: The compound’s uniqueness lies in the simultaneous presence of chloro and fluoro substituents on the aromatic ring, combined with the rigid azabicyclo octane core. This combination results in distinct physicochemical properties, such as enhanced lipophilicity and potential for selective biological activity.
That's your in-depth look at 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[222]oct-3-yl N-phenylcarbamate
属性
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-17-7-4-8-18(23)16(17)13-19-20(14-9-11-25(19)12-10-14)27-21(26)24-15-5-2-1-3-6-15/h1-8,13-14,20H,9-12H2,(H,24,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBVTUQTZYATPT-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)
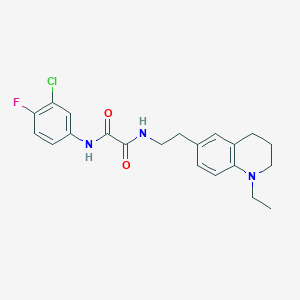
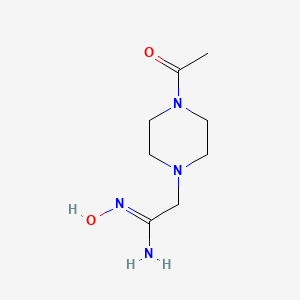
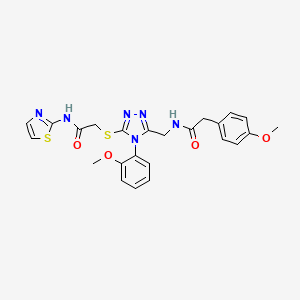
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)
![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)
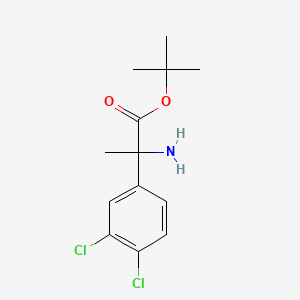
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)
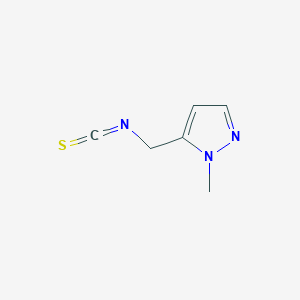
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)
![N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2578971.png)
